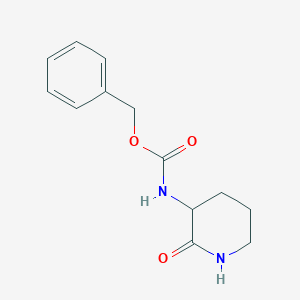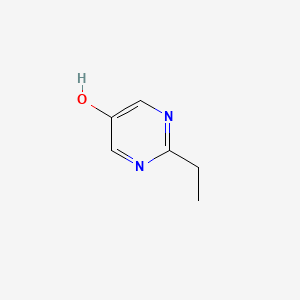![molecular formula C11H9N3 B1626866 5H-Pyrido[4,3-B]indol-8-amine CAS No. 79642-24-3](/img/structure/B1626866.png)
5H-Pyrido[4,3-B]indol-8-amine
Vue d'ensemble
Description
5H-Pyrido[4,3-B]indol-8-amine, also known as δ-Carboline, is a novel aromatic amine compound . It has been used in the development of organic electroluminescent devices and displays .
Synthesis Analysis
The synthesis of this compound derivatives involves a series of reactions. For instance, 3-(2-chlorophenyl)pyridin-4-amine is used as a starting material to react with potassium tert-butoxide to produce the 5H-pyrido[4,3-b]indole .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C11H8N2 . The molecular weight is 168.19 .Chemical Reactions Analysis
This compound derivatives have been found to inhibit the polymerization of tubulin and disrupt the microtubule network of cells .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 209-214 °C .Applications De Recherche Scientifique
Synthesis and Biological Activities
Researchers have developed new indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones, pyrazolo[3,4-b]pyridin-3-amines, and pyrido[2,3-d]pyrimidin-4-amines, which were synthesized and assessed for their antimicrobial and antioxidant activities. Compounds exhibited significant antibacterial, antifungal, and radical scavenging activities, highlighting their potential as therapeutic agents (Saundane et al., 2013).
Carcinogenicity and Food Safety
Studies have detected carcinogenic heterocyclic amines, including derivatives of 5H-Pyrido[4,3-b]indol-8-amine, in the urine of healthy volunteers consuming cooked foods. This suggests ongoing exposure to these compounds through diet, with implications for cancer risk assessment and food safety (Ushiyama et al., 1991).
Environmental and Health Implications
Research into the detection of heterocyclic amines in various environments, including dialysis fluid of patients with uremia, emphasizes the widespread presence of these compounds and their potential health implications. Such studies underscore the need for monitoring and mitigating exposure to these carcinogenic compounds (Manabe et al., 1987).
Mécanisme D'action
Target of Action
5H-Pyrido[4,3-B]indol-8-amine primarily targets tubulin , a protein that forms the cytoskeleton of cells . Tubulin plays a crucial role in cell division, shape maintenance, intracellular material transport, and signal transmission .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the microtubule network within cells . The disruption of the microtubule dynamics interferes with the normal function of microtubules, leading to mitotic catastrophe and ultimately inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics . By inhibiting tubulin polymerization, the compound disrupts the formation and function of microtubules . This disruption affects various physiological processes, including cell division and intracellular transport .
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cancer cells . By disrupting microtubule dynamics, the compound causes mitotic catastrophe, leading to programmed cell death or apoptosis . This makes it a potential candidate for anticancer therapy.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes precautionary statements such as P301 + P330 + P331 + P310, which advise to rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician if you feel unwell .
Propriétés
IUPAC Name |
5H-pyrido[4,3-b]indol-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDWKDZOVZUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507451 | |
| Record name | 5H-Pyrido[4,3-b]indol-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79642-24-3 | |
| Record name | 5H-Pyrido[4,3-b]indol-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)


![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)

![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-A][1,4]benzodiazepine 2,5-dioxide](/img/structure/B1626806.png)